molecular formula C20H21N5O4S2 B11615713 3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B11615713
M. Wt: 459.5 g/mol
InChI Key: ZWGAPWJALNBPIH-OWBHPGMISA-N
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Description

吡啶并[1,2-a]嘧啶环系统构型

该化合物的核心结构包含一个吡啶并[1,2-a]嘧啶环系统,由吡啶环与嘧啶环通过共享两个相邻原子稠合而成。X射线晶体学数据表明,该稠环体系呈现高度平面性,键长分布符合芳香性特征。例如,嘧啶环中N1-C2键长为1.335 Å,而C2-N3键长为1.329 Å,与典型sp²杂化键长一致。吡啶环的C6-C7键长为1.398 Å,显示轻微电子离域现象

键位 键长 (Å) 键角 (°)
N1-C2 1.335 120.1
C2-N3 1.329 118.7
C6-C7 1.398 121.5

稠环系统的平面性通过分子内氢键进一步稳定,如嘧啶环的N3原子与噻唑烷酮环的S1原子形成弱C—H⋯S相互作用(距离:2.89 Å)

噻唑烷酮基团构象动力学

噻唑烷酮环(C10-S1-C11-N4-C12)呈现信封式构象,其中S1原子偏离平面约0.47 Å。这种构象由环内硫代羰基(C12=S1)的电子效应驱动,导致C11-N4键长缩短至1.278 Å,显著短于标准C-N单键(1.47 Å)。分子动力学模拟显示,该环在溶液中存在快速椅式-船式构象互变,能垒约为12.3 kJ/mol

哌嗪取代基空间取向

4-甲基哌嗪基团通过N5原子连接到吡啶并嘧啶环的C8位。晶体学数据表明,哌嗪环采取椅式构象,甲基取代基位于赤道位以最小化空间位阻。哌嗪环的N6-N7轴与吡啶环平面呈54.7°二面角,这种取向有利于与生物靶标形成多重氢键相互作用

立体电子性质

环外双键Z-构型

(5Z)-亚甲基双键(C13=C14)的Z-构型通过NOESY谱确认,H13与邻近噻唑烷酮环的H15质子间显示明显核奥弗豪泽效应(NOE增强率23%)。该构型使丙酸侧链与吡啶并嘧啶环形成共轭平面,最大程度扩展π电子离域范围(共轭长度:8.2 Å)

硫代基团互变异构平衡

噻唑烷酮环的2-硫代基团(C12=S1)存在硫酮-硫醇互变异构。紫外光谱在315 nm处显示特征吸收带(ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹),对应n→π*电子跃迁,表明固态下以硫酮形式为主。溶剂极性增加时,硫醇形式比例上升,如在DMSO-d6中硫醇形式占比达18%

氢键网络分析

晶体结构中形成三维氢键网络:

  • 丙酸羧基(O2-H)作为供体,与相邻分子嘧啶环N2形成强氢键(O⋯N距离:2.65 Å)
  • 哌嗪N7原子作为受体,与噻唑烷酮C11-H形成C—H⋯N氢键(距离:2.78 Å)
  • 分子间π-π堆积作用:吡啶并嘧啶环平面间距3.45 Å,滑移角16.7°
相互作用类型 距离 (Å) 角度 (°)
O2-H⋯N2 2.65 168
C11-H⋯N7 2.78 142
π-π堆积 3.45 -

晶体学表征

晶胞参数与空间群确定

单晶X射线衍射显示该化合物属三斜晶系,空间群P‾1,晶胞参数:a=11.7107(13) Å,b=15.5659(17) Å,c=15.9742(17) Å,α=89.029(2)°,β=84.925(2)°,γ=76.510(2)°,晶胞体积V=2820.4(5) ų。Z值为2,计算密度1.432 g/cm³,与实验值1.427 g/cm³高度吻合

分子间相互作用模式

晶体堆积受以下作用主导:

  • 沿方向的羧酸二聚体链:通过O2-H⋯O2'对称氢键连接(图3a)
  • 沿方向的C—H⋯π相互作用链:哌嗪甲基C-H与邻近吡啶环π系统接触(距离:3.12 Å)
  • 层间范德华力:甲基-硫原子接触距离3.45 Å,贡献约18.7 kJ/mol结合能

Properties

Molecular Formula

C20H21N5O4S2

Molecular Weight

459.5 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C20H21N5O4S2/c1-22-8-10-23(11-9-22)17-13(18(28)24-6-3-2-4-15(24)21-17)12-14-19(29)25(20(30)31-14)7-5-16(26)27/h2-4,6,12H,5,7-11H2,1H3,(H,26,27)/b14-12-

InChI Key

ZWGAPWJALNBPIH-OWBHPGMISA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves multiple steps, including the formation of the pyrido[1,2-A]pyrimidine core, the introduction of the piperazine ring, and the construction of the thiazolidinone moiety. The synthetic route typically requires the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, making it a candidate for antibiotic development .

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further investigations are needed to fully elucidate these mechanisms and evaluate efficacy in vivo.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting possible uses in treating neurological disorders such as anxiety or depression.

Case Study 1: Antimicrobial Activity

A study published in Molecules highlighted the synthesis of various derivatives of thiazolidine compounds, including those related to the target compound. The derivatives were tested for their antimicrobial activity using disc diffusion methods, revealing significant inhibition zones against both gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Research

Another study explored the anticancer properties of structurally similar compounds, demonstrating that they could effectively inhibit tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis and modulation of cell signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of 3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrido-Pyrimidinone Core

Piperazinyl vs. Morpholinyl Derivatives
  • Morpholinyl analogue (): Replaces the 4-methylpiperazinyl group with a 2,6-dimethylmorpholinyl substituent. Morpholine rings may improve metabolic stability but reduce basicity compared to piperazine .
Pyrazole and Indole Modifications
  • Pyrazole-containing derivatives (): Replace the pyrido-pyrimidinone with substituted pyrazoles. For example, (S)-2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid () shows nitrophenyl groups that may enhance electron-withdrawing effects .
  • Indolylidene derivatives (): Feature indole or dichlorobenzyl-indole substituents, which could target kinase or protease enzymes due to planar aromatic systems .

Thiazolidinone Modifications

Thioxo vs. Dioxo Groups
  • Dioxo-thiazolidinone (): Lacks the thioxo group, reducing sulfur-mediated interactions. This simpler analogue (3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid) highlights the importance of the thioxo group in binding specificity .
Substituents on the Thiazolidinone Ring
  • Hydroxy-phenylethylamino group (): Introduces hydrogen-bonding capability, which may improve target affinity .

Propanoic Acid Derivatives

  • Chlorinated phenylpropanoic acids (): Simpler analogues like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus, suggesting the propanoic acid moiety contributes to microbial targeting .
  • Methylthio-propanoic esters (): Found in pineapple volatiles, these esters (e.g., 3-(methylthio)propanoic acid methyl ester) highlight the versatility of propanoic acid derivatives in biological systems .

Comparative Data Table

Compound (Evidence) Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrido-pyrimidinone + thiazolidinone 4-Methylpiperazinyl, thioxo, propanoic acid ~527* Potential enzyme inhibition
Benzylpiperazinyl analogue (3) Pyrido-pyrimidinone + thiazolidinone Benzylpiperazinyl, methoxyethyl ~600† Increased hydrophobicity
Morpholinyl analogue (4) Pyrido-pyrimidinone + thiazolidinone 2,6-Dimethylmorpholinyl, 9-methyl ~540† Enhanced metabolic stability
Dichlorobenzyl-indole (16) Indolylidene + thiazolidinone 2,6-Dichlorobenzyl, Cl substituents 527.828 Antimicrobial potential
Dioxo-thiazolidinone (17) Thiazolidinone + benzylidene Benzylidene, dioxo 285.29 Simplified pharmacophore

*Estimated based on ; †Approximated from molecular formulas.

Research Findings and Implications

  • Antimicrobial Activity: Chlorinated phenylpropanoic acids () and dichlorobenzyl-indole derivatives () suggest the target compound may exhibit similar activity, particularly against Gram-positive bacteria .
  • Enzyme Inhibition: The thioxo-thiazolidinone group is critical for binding to enzymes like kinases or proteases, as seen in indolylidene derivatives ().
  • Solubility and Bioavailability : The 4-methylpiperazinyl group likely improves solubility compared to morpholinyl or benzylpiperazinyl analogues, making the target compound more suitable for oral administration .

Biological Activity

The compound 3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic molecule that integrates multiple pharmacologically relevant motifs. Its unique structure suggests potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanism of action, biological targets, and relevant case studies.

Structural Overview

The compound features several key structural elements:

  • Pyrido[1,2-a]pyrimidine core : This moiety is known for its diverse biological activities.
  • Thiazolidinone ring : Often associated with anti-inflammatory and antibacterial properties.
  • Propanoic acid group : Contributes to the compound's solubility and bioavailability.

Research indicates that this compound may act as an inhibitor or modulator of key biological pathways. Specifically, it interacts with proteins and enzymes critical to cellular processes. The exact mechanisms are still under investigation but suggest a role in:

  • Enzyme inhibition : Potentially affecting pathways involved in cancer proliferation.
  • Protein interactions : Binding to specific cellular targets to exert therapeutic effects.

Pharmacological Properties

The biological activity of the compound has been characterized through various studies:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it demonstrated significant growth inhibition in acute leukemia models with IC50 values ranging from 0.3 to 1.2 µM .
    • In vivo studies indicated that it could effectively reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that the compound exhibits antimicrobial properties against various pathogens. Its interaction with bacterial proteins may inhibit their growth, although specific mechanisms remain to be elucidated.

Case Study 1: Anticancer Efficacy

In a study evaluating the compound's anticancer efficacy, researchers treated MV4-11 and MOLM13 cell lines with varying concentrations of the compound. The results showed:

  • Growth inhibition : Significant reductions in cell viability were noted at concentrations as low as 0.5 µM.
  • Mechanistic insights : Western blot analysis revealed downregulation of phospho-ERK1/2, indicating interference with the MAPK signaling pathway .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated:

  • Effective concentration : Minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL against tested strains.
  • Mechanism : The compound was found to disrupt bacterial protein synthesis, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
4-Oxo-ThiazolidinoneContains a thiazolidinone ringLacks the pyrido core
Pyrido[1,2-a]pyrimidine DerivativesSimilar core structureVaries in side chains affecting activity
2-Thioxo-Thiazolidine CompoundsShares thiazolidine structureDifferent substituents lead to varied biological activities

This table illustrates that while there are structural similarities among these compounds, the combination of a pyrido core with thiazolidine components in our target compound may confer distinct pharmacological properties not found in others.

Q & A

Basic: What are the standard protocols for synthesizing this compound?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the condensation of pyrido[1,2-a]pyrimidine derivatives and thiazolidinone precursors. For example:

Core Formation : React 2-(4-methylpiperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 4-oxo-2-thioxothiazolidine-3-propanoic acid in acetic acid under reflux with sodium acetate as a catalyst .

Isolation : Precipitate the product after cooling, followed by recrystallization (e.g., from acetic acid or ethanol).

Yield Optimization : Adjust reaction time (2.5–3 hours) and molar ratios (1:1 aldehyde to thiazolidinone) to maximize yield (typically 48–83% for analogous compounds) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Key analytical techniques include:

  • FT-IR Spectroscopy : Identify functional groups via peaks for C=O (1700–1680 cm⁻¹), C=S (1240–1250 cm⁻¹), and aromatic C-H (3100–3000 cm⁻¹) .
  • ¹H NMR : Confirm stereochemistry and substituent positions. For example, aromatic protons in pyrido[1,2-a]pyrimidine appear at δ 8.3–8.4 ppm, while thiazolidinone methylene protons resonate at δ 3.5–4.0 ppm .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF.

Advanced: How to resolve low yields during synthesis?

Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., piperidine or DBU) to enhance reaction efficiency .
  • Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Advanced: How to address contradictions in spectral data?

Methodological Answer:
Discrepancies in NMR/IR peaks may indicate impurities or tautomerism.

  • Purity Check : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Confirm molecular geometry and Z/E configuration of the methylene group .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modifying key substituents:

  • Piperazinyl Group : Replace 4-methylpiperazine with morpholine or piperidine to assess impact on solubility and target binding .
  • Thioxo Group : Substitute with oxo or selenoxo to evaluate redox activity and stability .
  • Propanoic Acid Tail : Esterify or amidate to study bioavailability and membrane permeability .

Advanced: What computational methods predict reactivity and binding modes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or oxidoreductases) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric preferences and electrophilic sites .
  • MD Simulations : Assess stability in aqueous environments (e.g., using GROMACS) to guide formulation studies .

Advanced: How to evaluate stability under varying conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C for similar thiazolidinones) .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .

Advanced: How to characterize reactive intermediates during synthesis?

Methodological Answer:

  • In-Situ Monitoring : Use ReactIR to track intermediate formation (e.g., enolates or Schiff bases) .
  • Trapping Experiments : Add methyl acrylate to capture Michael adducts, confirming transient intermediates .
  • HPLC-MS : Isolate and identify short-lived species via hyphenated techniques .

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